2,3,6-Triphenyl-4H-pyran-4-one
Overview
Description
2,3,6-Triphenyl-4H-pyran-4-one is an organic compound with the molecular formula C23H16O2 It is a member of the pyranone family, characterized by a six-membered ring containing one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenyl-4H-pyran-4-one typically involves the condensation of benzaldehyde derivatives with acetophenone in the presence of a base. One common method is the Claisen-Schmidt condensation, which proceeds as follows:
Reactants: Benzaldehyde and acetophenone.
Catalyst: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The reaction yields this compound after purification, typically through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of benzaldehyde and acetophenone.
Continuous Stirring: To ensure uniform mixing and reaction.
Controlled Temperature: Maintaining optimal reaction temperature to maximize yield.
Purification: Using industrial-scale recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triphenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,3,6-Triphenyl-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenyl-4H-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Scavenge Free Radicals: Through its antioxidant properties, neutralizing reactive oxygen species.
Modulate Receptors: By interacting with specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
2,3,6-Triphenyl-4H-pyran-4-one can be compared with other pyranone derivatives, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3,6-Triphenyl-4H-thiopyran-4-one: Contains a sulfur atom instead of oxygen, exhibiting different chemical reactivity.
2,3,6-Triphenyl-4H-pyran-4-thione: Similar structure but with a thione group, showing unique biological activities.
The uniqueness of this compound lies in its structural configuration and the presence of three phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,6-triphenylpyran-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2/c24-20-16-21(17-10-4-1-5-11-17)25-23(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUGXRICHUMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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